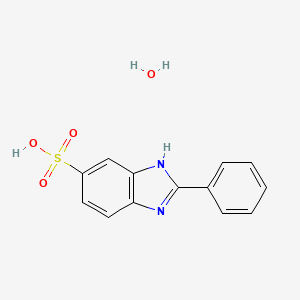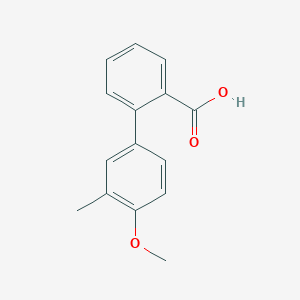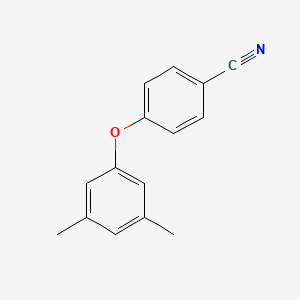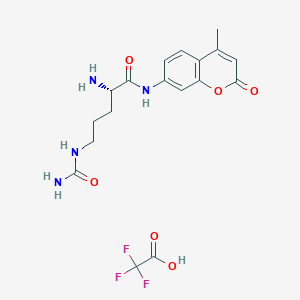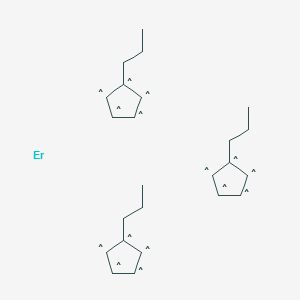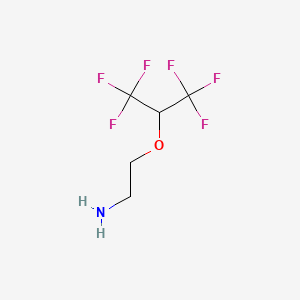
2-(Hexafluoropropoxy)ethyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexafluoropropoxy)ethyl amine is a chemical compound with the molecular formula C6H9F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an ethyl amine moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexafluoropropoxy)ethyl amine typically involves the reaction of hexafluoropropene with ethyl amine under controlled conditions. One common method includes the oligomerization of hexafluoropropene in the presence of fluorine-containing tertiary amines . The reaction is carried out at temperatures ranging from -20°C to 100°C, depending on the specific conditions and desired yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Hexafluoropropoxy)ethyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-(Hexafluoropropoxy)ethyl amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Hexafluoropropoxy)ethyl amine involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethoxy)ethyl amine
- 2-(Pentafluoroethoxy)ethyl amine
- 2-(Heptafluoropropoxy)ethyl amine
Comparison: Compared to these similar compounds, 2-(Hexafluoropropoxy)ethyl amine is unique due to its specific fluorine content and the resulting chemical properties. The hexafluoropropoxy group provides distinct reactivity and stability, making it suitable for specialized applications .
Propriétés
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLBHWIESYVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)


![[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol](/img/structure/B6318618.png)


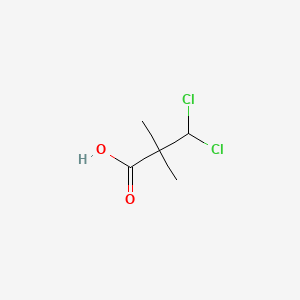
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
